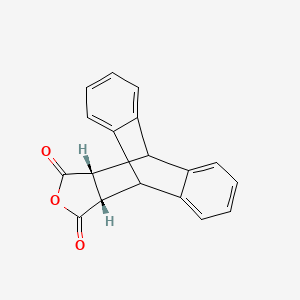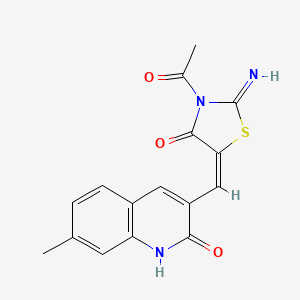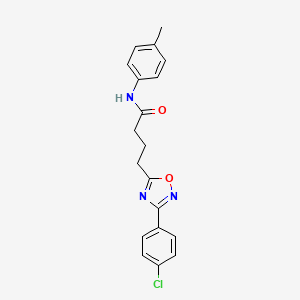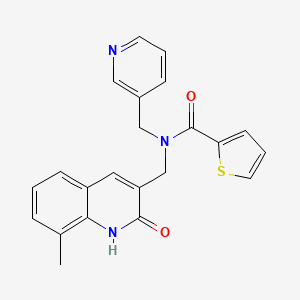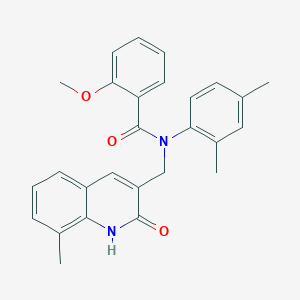
4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide, also known as FMQB, is a chemical compound that has been studied for its potential use in scientific research. FMQB is a derivative of quinoline and benzamide, which are both known for their biological activities. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of FMQB will be discussed in
作用機序
The mechanism of action of 4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide is not fully understood. However, it has been reported that 4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide can selectively bind to copper ions through the quinoline moiety. The binding of 4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide to copper ions can induce a conformational change in the molecule, which can enhance its fluorescence emission. The mechanism of action of 4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide as a photosensitizer involves the generation of singlet oxygen upon irradiation with light. The singlet oxygen can react with cellular components, such as lipids and proteins, leading to cell death. The mechanism of action of 4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide as a kinase inhibitor involves the inhibition of the activity of protein kinase CK2 through the binding of 4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide to the ATP-binding site of the enzyme.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide are not fully understood. However, it has been reported that 4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide can selectively bind to copper ions and exhibit a strong fluorescence emission. This property of 4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide can be utilized for the detection of copper ions in biological samples and environmental samples. 4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide has also been reported to generate singlet oxygen upon irradiation with light, which can induce cell death in cancer cells. 4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide has also been reported to inhibit the activity of protein kinase CK2, which is involved in the regulation of cell growth and proliferation.
実験室実験の利点と制限
The advantages of using 4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide in lab experiments include its high yield and purity in synthesis, its selective binding to copper ions, its ability to generate singlet oxygen upon irradiation with light, and its inhibition of the activity of protein kinase CK2. The limitations of using 4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide in lab experiments include its potential toxicity to cells and the need for further studies to fully understand its mechanism of action.
将来の方向性
For the study of 4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide include the development of new synthesis methods to improve its yield and purity, the investigation of its potential use as a fluorescent probe for the detection of other metal ions, the optimization of its use as a photosensitizer in photodynamic therapy, and the exploration of its potential use as a kinase inhibitor for the treatment of cancer and other diseases. Further studies are also needed to fully understand the mechanism of action of 4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide and its potential toxicity to cells.
合成法
The synthesis of 4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide involves the reaction of 2-hydroxy-6-methoxyquinoline with m-tolyl isocyanate, followed by the reaction of the resulting intermediate with 4-fluorobenzoyl chloride. The final product is obtained after purification by column chromatography. The synthesis of 4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide has been reported in the literature with high yields and purity.
科学的研究の応用
4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide has been studied for its potential use as a fluorescent probe for the detection of metal ions. It has been reported that 4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide can selectively bind to copper ions and exhibit a strong fluorescence emission. This property of 4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide can be utilized for the detection of copper ions in biological samples and environmental samples. 4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide has also been studied for its potential use as a photosensitizer in photodynamic therapy. It has been reported that 4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide can generate singlet oxygen upon irradiation with light, which can induce cell death in cancer cells. 4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide has also been studied for its potential use as a kinase inhibitor. It has been reported that 4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide can inhibit the activity of protein kinase CK2, which is involved in the regulation of cell growth and proliferation.
特性
IUPAC Name |
4-fluoro-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O3/c1-16-4-3-5-21(12-16)28(25(30)17-6-8-20(26)9-7-17)15-19-13-18-14-22(31-2)10-11-23(18)27-24(19)29/h3-14H,15H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDULWACDXDNAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=C(C=CC(=C3)OC)NC2=O)C(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-[(6-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(3-methylphenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7713668.png)
![N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide](/img/structure/B7713674.png)

![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7713691.png)
